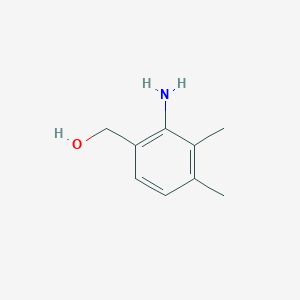
2-Amino-3,4-dimethylbenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dimethylbenzyl Alcohol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 2-nitro-3,4-dimethylbenzyl alcohol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Reductive Amination: Another method is the reductive amination of 3,4-dimethylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,4-dimethylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 2-amino-3,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophiles.
Major Products
Oxidation: 2-Amino-3,4-dimethylbenzaldehyde, 2-Amino-3,4-dimethylbenzoic acid.
Reduction: 2-Amino-3,4-dimethylbenzylamine.
Substitution: Various amides and sulfonamides.
Aplicaciones Científicas De Investigación
2-Amino-3,4-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,4-dimethylbenzyl Alcohol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,4-dimethylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-Amino-3,4-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-Amino-3,4-dimethylbenzylamine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness
2-Amino-3,4-dimethylbenzyl Alcohol is unique due to the presence of both an amino group and an alcohol group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2-amino-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
Clave InChI |
YBMWGIBFSWRRBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


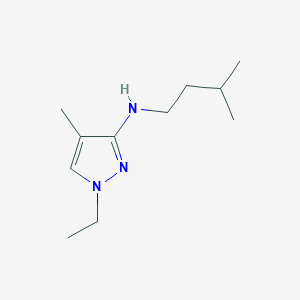
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
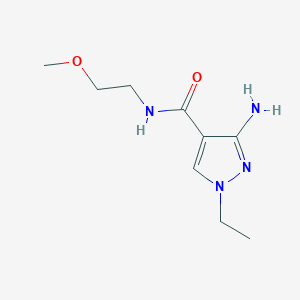
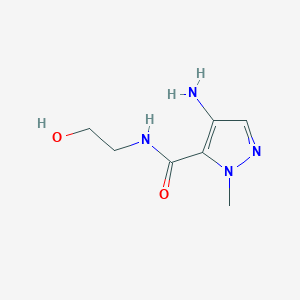
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
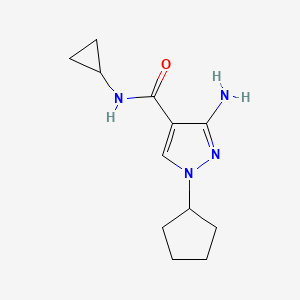
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
